molecular formula C26H23N3O4S2 B12149146 N-(2-methoxybenzo[3,4-b]benzo[d]furan-3-yl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentah ydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

N-(2-methoxybenzo[3,4-b]benzo[d]furan-3-yl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentah ydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12149146
M. Wt: 505.6 g/mol
InChI Key: PUDGKDXYEOGMCU-UHFFFAOYSA-N
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Description

N-(2-methoxybenzo[3,4-b]benzo[d]furan-3-yl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound that features a unique fusion of benzo[d]furan and benzo[b]thiophene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzo[3,4-b]benzo[d]furan-3-yl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions. The starting materials might include methoxybenzoic acid derivatives and thiophene-based intermediates. Key steps could involve:

    Formation of the benzo[d]furan ring: This might be achieved through cyclization reactions under acidic or basic conditions.

    Introduction of the thiophene moiety: This could involve cross-coupling reactions such as Suzuki or Stille coupling.

    Acetamide formation: This step might involve amidation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely require optimization of reaction conditions to maximize yield and purity. This could involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzo[3,4-b]benzo[d]furan-3-yl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify specific functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents might include dichloromethane, ethanol, or dimethyl sulfoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, N-(2-methoxybenzo[3,4-b]benzo[d]furan-3-yl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide might exhibit biological activity, making it a candidate for drug development. It could potentially interact with specific enzymes or receptors, leading to therapeutic effects.

Industry

In industry, this compound might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzo[3,4-b]benzo[d]furan-3-yl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]furan derivatives: Compounds with similar benzo[d]furan structures.

    Thiophene derivatives: Compounds containing thiophene rings.

    Acetamide derivatives: Compounds with acetamide functional groups.

Uniqueness

What sets N-(2-methoxybenzo[3,4-b]benzo[d]furan-3-yl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide apart is its unique combination of these structural elements, which might confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H23N3O4S2

Molecular Weight

505.6 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C26H23N3O4S2/c1-29-25(31)23-15-8-4-6-10-21(15)35-24(23)28-26(29)34-13-22(30)27-17-12-19-16(11-20(17)32-2)14-7-3-5-9-18(14)33-19/h3,5,7,9,11-12H,4,6,8,10,13H2,1-2H3,(H,27,30)

InChI Key

PUDGKDXYEOGMCU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)SC6=C2CCCC6

Origin of Product

United States

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